Ketone Position Regiochemistry: 3-Oxo vs. 4-Oxo Azepane Core Drives Differential H-Bonding Capacity and Physicochemical Profile
The 3-oxo (β-keto) substitution in the target compound generates two hydrogen-bond acceptor sites in close proximity (the ketone oxygen and the carbamate carbonyl), whereas the 4-oxo regioisomer (Benzyl 4-oxoazepane-1-carboxylate, CAS 83621-33-4) distributes these acceptors farther apart across the ring. This difference is reflected in significantly divergent predicted pKa values: the 3-oxo analog (comparator, Benzyl 3-oxoazepane-1-carboxylate) has a predicted pKa of 6.62 , while the target compound's predicted pKa is 8.37 ± 0.20 , a shift of approximately 1.75 log units attributable to the electron-withdrawing influence of the geminal amino-methyl substituent modulating the basicity of the azepane nitrogen. The 4-oxo regioisomer (CAS 83621-33-4) has a predicted pKa of -1.55 ± 0.20, indicating the ketone position fundamentally alters the protonation state of the ring nitrogen . The boiling point differential (target: 427.7 °C vs. 3-oxo comparator: 398.2 °C , a difference of ~29.5 °C) further reflects stronger intermolecular interactions conferred by the additional primary amine H-bond donor.
| Evidence Dimension | Predicted pKa (azepane ring nitrogen basicity) |
|---|---|
| Target Compound Data | pKa = 8.37 ± 0.20 (predicted); Boiling point = 427.7 ± 45.0 °C; Density = 1.170 ± 0.06 g/cm³ |
| Comparator Or Baseline | Benzyl 3-oxoazepane-1-carboxylate (CAS 1025828-21-0): pKa = 6.62, BP = 398.2 ± 42.0 °C, Density = 1.177 ± 0.06 g/cm³; Benzyl 4-oxoazepane-1-carboxylate (CAS 83621-33-4): pKa = -1.55 ± 0.20, BP = 398.2 ± 42.0 °C |
| Quantified Difference | ΔpKa (target vs. 3-oxo): +1.75 log units; ΔpKa (target vs. 4-oxo): +9.92 log units; ΔBP (target vs. both comparators): +29.5 °C |
| Conditions | Predicted values (ACD/Labs or equivalent computational method), 760 mmHg for boiling point |
Why This Matters
The 8.37 pKa renders the target compound's ring nitrogen predominantly protonated at physiological pH, enabling salt-bridge interactions in biological targets that the 4-oxo regioisomer (pKa -1.55) cannot support, while the higher boiling point and density alter chromatographic retention and purification strategy relative to regioisomeric analogs.
